molecular formula C13H16N2OS3 B439627 12,12-dimethyl-3,5-bis(methylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene CAS No. 327170-36-5

12,12-dimethyl-3,5-bis(methylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B439627
CAS No.: 327170-36-5
M. Wt: 312.5g/mol
InChI Key: JMMOIYLVWJFEIS-UHFFFAOYSA-N
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Description

12,12-dimethyl-3,5-bis(methylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraene is a complex organic compound characterized by its unique tricyclic structure, which includes sulfur, oxygen, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,12-dimethyl-3,5-bis(methylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene typically involves multi-step organic reactions. One common approach starts with the preparation of a suitable precursor, such as a substituted thiophene or pyridine derivative. The key steps often include:

    Formation of the Tricyclic Core: This can be achieved through cyclization reactions, often involving intramolecular nucleophilic substitution or cycloaddition reactions.

    Introduction of Sulfur and Oxygen Atoms: These heteroatoms are typically introduced via thiolation and oxidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms, potentially converting them to amines or thiols, respectively.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential bioactivity makes it a candidate for drug discovery and development. Its interactions with biological targets, such as enzymes or receptors, can be studied to identify new therapeutic agents.

Medicine

In medicinal chemistry, the compound can be investigated for its pharmacological properties, including its ability to modulate biological pathways involved in diseases. Its unique structure may offer advantages in terms of selectivity and potency.

Industry

In materials science, the compound’s unique electronic and structural properties can be exploited for the development of new materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism by which 12,12-dimethyl-3,5-bis(methylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The compound’s sulfur and nitrogen atoms may play crucial roles in binding to these targets, influencing its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
  • 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol

Uniqueness

Compared to these similar compounds, 12,12-dimethyl-3,5-bis(methylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene is unique due to its specific arrangement of sulfur, oxygen, and nitrogen atoms within the tricyclic framework. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

327170-36-5

Molecular Formula

C13H16N2OS3

Molecular Weight

312.5g/mol

IUPAC Name

12,12-dimethyl-3,5-bis(methylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

InChI

InChI=1S/C13H16N2OS3/c1-13(2)5-7-8(6-16-13)19-11-9(7)10(17-3)14-12(15-11)18-4/h5-6H2,1-4H3

InChI Key

JMMOIYLVWJFEIS-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=NC(=N3)SC)SC)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=NC(=N3)SC)SC)C

Origin of Product

United States

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